

2,4-Diacetylphloroglucinol: A Technical Guide to a Broad-Spectrum Antibiotic

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Compound of Interest

Compound Name: 2,4-Diacetylphloroglucinol

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Introduction

2,4-Diacetylphloroglucinol (DAPG) is a polyketide secondary metabolite produced by several species of fluorescent *Pseudomonas*, most notably those associated with plant roots.[1][2] This phenolic compound has garnered significant attention for its potent, broad-spectrum antimicrobial activity against a wide range of plant and human pathogens, including bacteria, fungi, oomycetes, and nematodes.[3][4] Its multifaceted mode of action, coupled with its role in complex microbial interactions, makes it a compelling subject for both fundamental research and translational drug development. This technical guide provides an in-depth overview of DAPG, focusing on its antimicrobial properties, biosynthesis, mechanism of action, and key experimental methodologies for its study.

Antimicrobial Spectrum and Efficacy

DAPG exhibits a broad inhibitory and bactericidal/fungicidal activity against a diverse array of microorganisms. Gram-positive bacteria generally show higher susceptibility to DAPG compared to Gram-negative bacteria.[5][6] The compound is also effective against various fungal pathogens, including those of agricultural and clinical relevance.[7][8] The antimicrobial efficacy of DAPG is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of the antibiotic that prevents visible growth or kills 99.9% of the initial inoculum, respectively.

Quantitative Antimicrobial Activity of 2,4-Diacetylphloroglucinol

Target Organism	Strain	Activity Metric	Concentration (µg/mL)	Reference
Gram-Negative Bacteria				
Chromobacterium violaceum	ATCC 31532	MBC	48	[5]
Escherichia coli	K12	MBC	300	[5]
Pectobacterium carotovorum	VKM-B1247	-	-	[5]
Pseudomonas sp.	-	Resistant	>300	[5]
Ralstonia solanacearum	-	MIC	90	[9][10]
Gram-Positive Bacteria				
Staphylococcus aureus	209P	MBC	2	[5]
Enterococcus faecium	ICIS 153	MBC	100	[5]
Vancomycin-resistant Staphylococcus aureus (VRSA)	Various	MIC	4 (mg/L)	[11]
Vancomycin hetero-resistant S. aureus (h-VRSA)	-	MIC	4 (mg/L)	[11]
Vancomycin-resistant Enterococcus (VRE)	Genotype A & B	MIC	8 (mg/L)	[11]

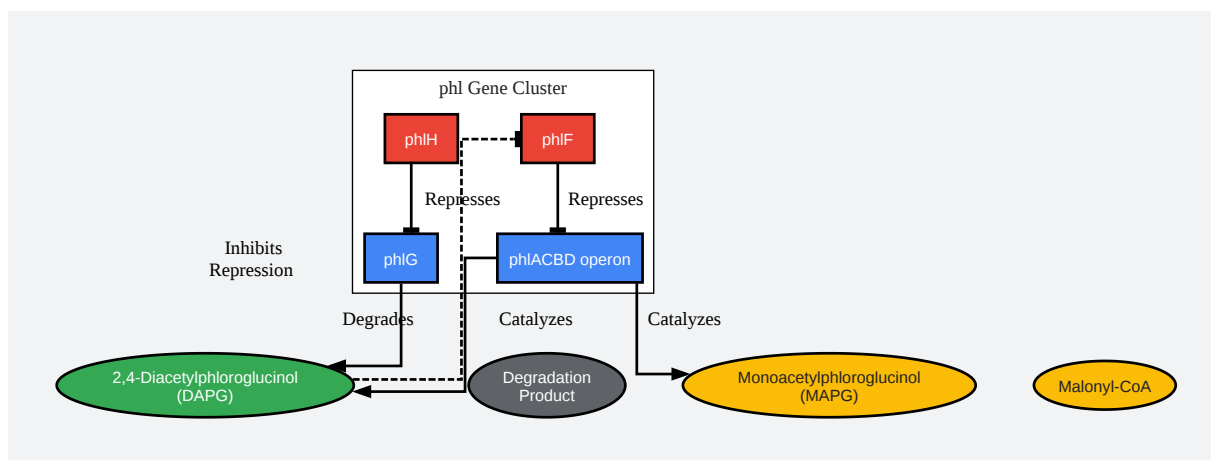
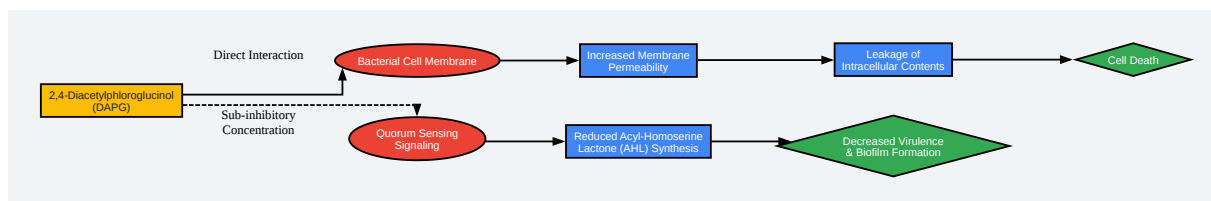
Vancomycin-resistant Enterococcus (VRE)	Genotype C	Resistant	>16 (mg/L)	[11]
Fungi				
Candida albicans	ATCC 10231	MIC	125	[7]

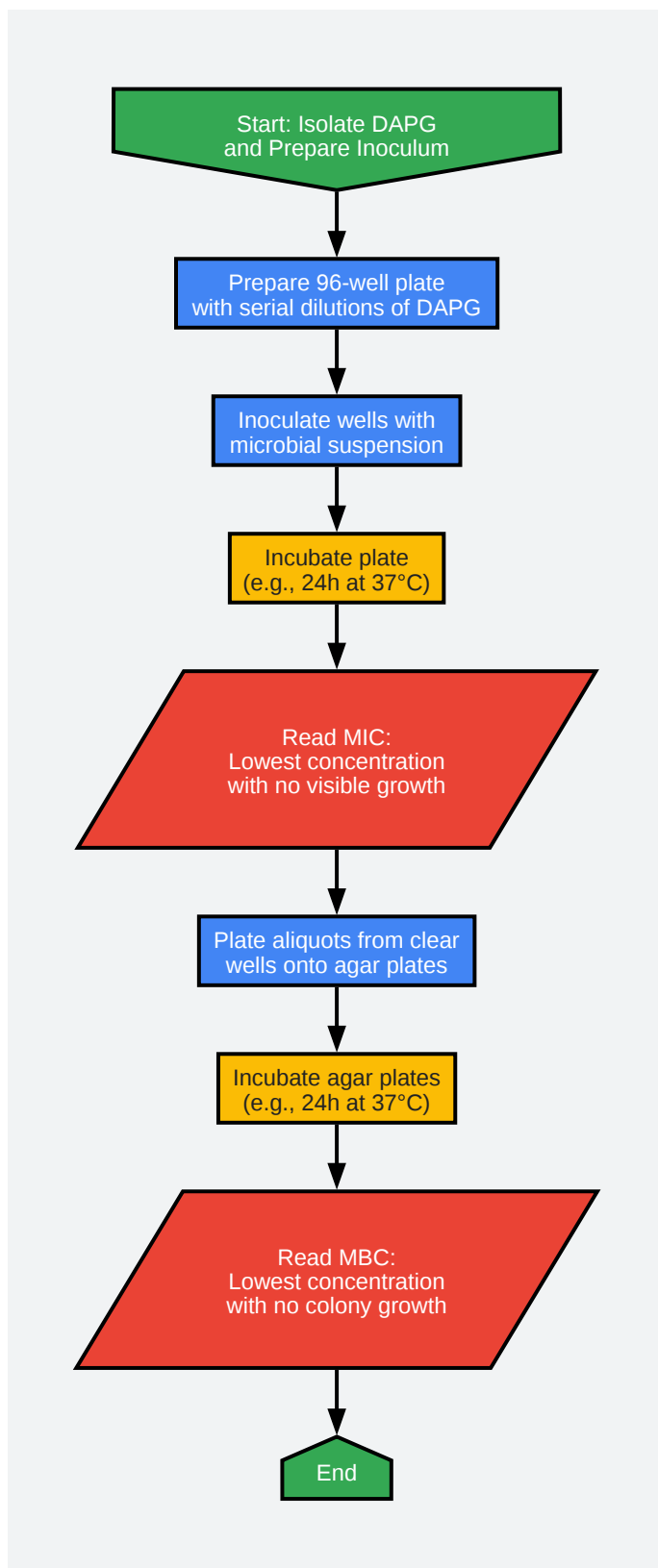
Mechanism of Action

The primary mode of action of DAPG involves the disruption of cellular membranes.[\[5\]](#)[\[12\]](#) In bacteria, this leads to a rapid increase in membrane permeability, causing leakage of intracellular contents and ultimately cell death.[\[5\]](#)[\[12\]](#) Atomic force microscopy has visualized these effects as time-dependent disturbances in the outer membrane of Escherichia coli and signs of intracellular leakage in Staphylococcus aureus.[\[5\]](#) Interestingly, DAPG does not appear to induce DNA or protein damage, suggesting its primary target is the cell envelope.[\[5\]](#)[\[12\]](#)

In fungi, DAPG's mechanism is also linked to membrane disruption, which leads to the uncoupling of respiration and ATP synthesis.[\[7\]](#)[\[8\]](#)

Beyond its direct antimicrobial effects, DAPG also functions as a signaling molecule. At subinhibitory concentrations, it can interfere with quorum sensing (QS) systems in bacteria, such as by reducing the biosynthesis of acyl-homoserine lactones in Pectobacterium carotovorum.[\[5\]](#)[\[12\]](#) This disruption of cell-to-cell communication can attenuate virulence and biofilm formation.





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